1-{[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid is a synthetic compound designed as a putative antagonist of the cannabinoid CB1 receptor. [] It belongs to a class of compounds being investigated for their potential therapeutic applications in various neurological and psychological diseases. [, ]
The synthesis of 1-{[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid, named NESS 0327 in the study, is a multi-step process starting from commercially available compounds. [] While the provided abstract doesn't detail the entire synthesis, it indicates the use of various reagents and reactions, including:
1-{[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid (NESS 0327) acts as a selective antagonist for the cannabinoid CB1 receptor. [] It demonstrates high affinity for CB1 receptors, binding more strongly than the known antagonist SR 141716A. [] The mechanism of action involves blocking the binding of agonists like WIN 55,212-2 to the CB1 receptor, thereby inhibiting their effects. [] This antagonism has been demonstrated in both in vitro and in vivo studies. []
The primary application of 1-{[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid (NESS 0327) in scientific research is as a tool for investigating the cannabinoid system, specifically the CB1 receptor. [] Its high selectivity for CB1 over CB2 receptors makes it valuable for dissecting the roles of these receptors in various physiological and pathological processes. []
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2